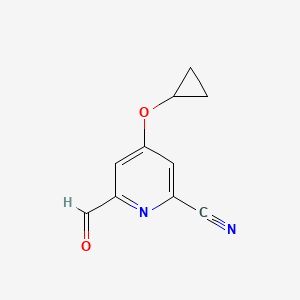![molecular formula C14H10F6N2O2 B14803592 Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazine groups attached to phenyl rings substituted with trifluoromethoxy groups, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate as a starting material, which reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can lead to a variety of functionalized phenylhydrazine compounds .
Applications De Recherche Scientifique
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism by which Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with specific proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the bis-hydrazine linkage.
4-(Trifluoromethyl)phenylhydrazine: Another similar compound with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is unique due to its bis-hydrazine structure, which imparts distinct chemical and physical properties. The presence of two hydrazine groups allows for more complex interactions and reactions compared to its simpler analogs. Additionally, the trifluoromethoxy groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H10F6N2O2 |
|---|---|
Poids moléculaire |
352.23 g/mol |
Nom IUPAC |
1,2-bis[4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-1-9(2-6-11)21-22-10-3-7-12(8-4-10)24-14(18,19)20/h1-8,21-22H |
Clé InChI |
JZIDEKGRUBWABX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NNC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
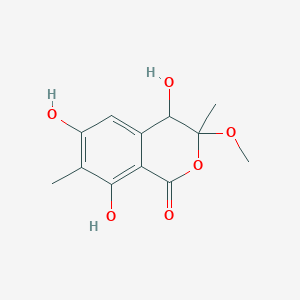
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
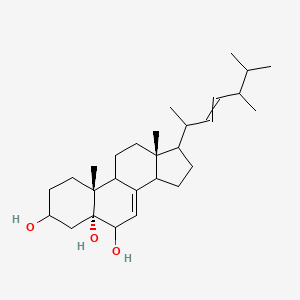
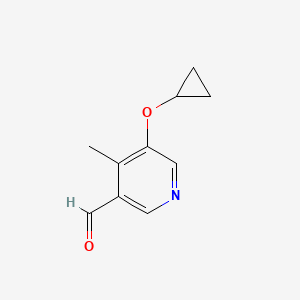
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)
![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
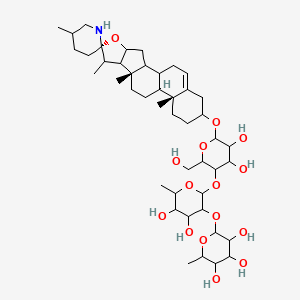
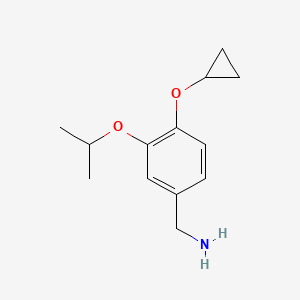
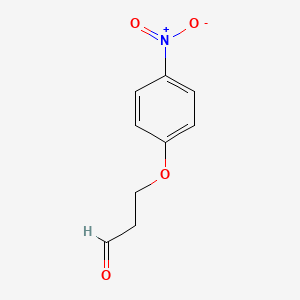
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
